molecular formula C3Cl2O3 B062016 Oxopropanedioyl dichloride CAS No. 172352-27-1

Oxopropanedioyl dichloride

Cat. No. B062016
M. Wt: 154.93 g/mol
InChI Key: DCEUMSIWHHLFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxopropanedioyl dichloride, also known as malonyl dichloride, is a chemical compound with the molecular formula C3H2Cl2O2. It is a colorless liquid that is widely used in the field of organic synthesis. Oxopropanedioyl dichloride is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

Oxopropanedioyl dichloride is a reactive compound that can react with various nucleophiles such as water, alcohols, amines, and thiols. The reaction of oxopropanedioyl dichloride with water produces malonic acid, while the reaction with alcohols produces esters. The reaction with amines produces amides, and the reaction with thiols produces thioesters. The mechanism of action of oxopropanedioyl dichloride involves the formation of an acyl chloride intermediate, which then reacts with the nucleophile to form the desired product.

Biochemical And Physiological Effects

Oxopropanedioyl dichloride is a highly reactive compound that can cause severe irritation and burns on contact with skin and eyes. It is also toxic when ingested or inhaled. There is limited information available on the biochemical and physiological effects of oxopropanedioyl dichloride.

Advantages And Limitations For Lab Experiments

Oxopropanedioyl dichloride is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is commercially available. However, it is a highly reactive compound that requires careful handling and storage. It can also be difficult to handle due to its high reactivity and volatility.

Future Directions

There are several future directions for the research on oxopropanedioyl dichloride. One area of research is the development of new synthetic methods for the production of oxopropanedioyl dichloride. Another area of research is the development of new applications for oxopropanedioyl dichloride in organic synthesis. Additionally, the biochemical and physiological effects of oxopropanedioyl dichloride need to be further studied to better understand its potential toxicity and health effects. Finally, the development of safer and more efficient methods for handling and storing oxopropanedioyl dichloride is also an important area of research.

Synthesis Methods

Oxopropanedioyl dichloride can be synthesized by reacting malonic acid with thionyl chloride or phosphorus pentachloride. The reaction takes place at room temperature and produces oxopropanedioyl dichloride as the main product. The chemical reaction can be represented as follows:
HOOCCOOH + 2SOCl2 → ClCOCH2COCl + 2SO2 + 2HCl

Scientific Research Applications

Oxopropanedioyl dichloride is widely used in the field of organic synthesis. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of esters, amides, and other organic compounds. Oxopropanedioyl dichloride is used in the synthesis of Oxopropanedioyl dichlorideurea, which is an important intermediate in the production of the herbicide diuron. It is also used in the synthesis of malononitrile, which is an important intermediate in the production of various pharmaceuticals.

properties

IUPAC Name

2-oxopropanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2O3/c4-2(7)1(6)3(5)8
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEUMSIWHHLFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600866
Record name Oxopropanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxopropanedioyl dichloride

CAS RN

172352-27-1
Record name Oxopropanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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